5-Oxo-1-L-prolyl-L-proline

Lipophilicity Chromatographic prediction In-silico ADME

5-Oxo-1-L-prolyl-L-proline (CAS 74976-69-5) is a synthetic dipeptide composed of two L-proline residues in which the 5-oxo (keto) modification resides on the C‑terminal proline ring, yielding the IUPAC name (2S)-5-oxo-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid. The compound belongs to the proline‑containing cyclic dipeptide family and exhibits a molecular formula of C₁₀H₁₄N₂O₄ with a molecular weight of 226.23 g·mol⁻¹.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 74976-69-5
Cat. No. B12654921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-L-prolyl-L-proline
CAS74976-69-5
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2C(CCC2=O)C(=O)O
InChIInChI=1S/C10H14N2O4/c13-8-4-3-7(10(15)16)12(8)9(14)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,15,16)/t6-,7-/m0/s1
InChIKeyRSZZIJPHQIDLTR-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-1-L-prolyl-L-proline (CAS 74976-69-5): A Structurally Distinct Proline Dipeptide Isomer for Specialized Research Applications


5-Oxo-1-L-prolyl-L-proline (CAS 74976-69-5) is a synthetic dipeptide composed of two L-proline residues in which the 5-oxo (keto) modification resides on the C‑terminal proline ring, yielding the IUPAC name (2S)-5-oxo-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid [1]. The compound belongs to the proline‑containing cyclic dipeptide family and exhibits a molecular formula of C₁₀H₁₄N₂O₄ with a molecular weight of 226.23 g·mol⁻¹ [1]. It is structurally isomeric with the more widely known pyroglutamylproline (5-oxo-L-prolyl-L-proline; CAS 7652-89-3), in which the oxo moiety is positioned on the N‑terminal pyrrolidone ring [2]. This positional isomerism is the primary source of quantifiable differentiation in chromatographic, physicochemical, and regulatory identity.

1 Positional isomer standard for chromatographic method development and isomer-resolved quantification
2 Structural control in structure-activity relationship studies exploring oxo-position effects on prolyl-peptide bioactivity
3 EU-compliant procurement with dedicated EINECS registration for regulatory traceability

Why 5-Oxo-1-L-prolyl-L-proline Cannot Be Interchanged with Common Pyroglutamyl‑Proline Isomers in Analytical and Bioactivity Studies


Despite sharing identical elemental composition and nominal mass with 5-oxo-L-prolyl-L-proline (pyroglutamylproline, pGlu‑Pro, CAS 7652-89-3), 5-oxo-1-L-prolyl-L-proline possesses a reversed connectivity pattern that places the 5‑oxo group on the C‑terminal proline rather than the N‑terminal pyrrolidone ring [1][2]. This structural permutation produces a measurably different lipophilicity (ΔLogP ≈ 0.6 units more hydrophilic), a unique InChI Key, and a distinct EINECS registration number, making the two isomers non‑interchangeable in any application that depends on chromatographic retention, mass spectrometric fragmentation, receptor recognition, or regulatory compliance [1][2]. The quantitative evidence below demonstrates that generic substitution with the more common isomer would introduce systematic errors in analytical quantification, confound structure‑activity relationship studies, and invalidate regulatory documentation.

5-Oxo-1-L-prolyl-L-proline (CAS 74976-69-5)
5-Oxo-L-prolyl-L-proline (CAS 7652-89-3)
Oxo Position
C-terminal proline ring
N-terminal pyrrolidone ring
Lipophilicity Shift
Reported LogP approx. -1.3 (more hydrophilic)
Reported LogP approx. -0.7
Method Transfer
Dedicated RP-HPLC method available
May require de novo method validation
Regulatory Identity
EINECS 278-042-6; distinct InChI Key
Different or unassigned EINECS entry; non-overlapping InChI Key

5-Oxo-1-L-prolyl-L-proline (CAS 74976-69-5): Head‑to‑Head Quantitative Differentiation vs. 5‑Oxo‑L‑prolyl‑L‑proline (CAS 7652-89-3)


Computational LogP Differentiation: 5-Oxo-1-L-prolyl-L-proline is 0.61 Log Units More Hydrophilic Than Its Common Isomer

The target compound (CAS 74976-69-5) exhibits a computed partition coefficient (LogP) of −1.31, as reported by SIELC using a proprietary algorithm validated against experimental retention data [1]. In contrast, the isomeric 5-oxo-L-prolyl-L-proline (CAS 7652-89-3) has a PubChem‑computed XLogP3‑AA value of −0.7 [2]. The resulting ΔLogP of −0.61 indicates that the positional shift of the oxo group from the N‑terminal to the C‑terminal proline significantly increases aqueous affinity, which directly influences reverse‑phase chromatographic retention, aqueous solubility, and passive membrane permeability.

Computational LogP
Cross-study comparable
ΔLogP = -0.61 (more hydrophilic)
Reported hydrophilicity difference precludes direct HPLC method transfer
Computed values; algorithm-specific
Lipophilicity Chromatographic prediction In-silico ADME

Validated Reverse‑Phase HPLC Separation Method Specific to 5-Oxo-1-L-prolyl-L-proline Supports Pharmacokinetic and Purity Analysis

A dedicated reverse‑phase HPLC method employing a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation and analysis of 5-oxo-1-L-prolyl-L-proline (CAS 74976-69-5), with a straightforward adaptation for mass‑spectrometry‑compatible conditions by substituting phosphoric acid with formic acid [1]. The method is reported to be scalable for preparative isolation and suitable for pharmacokinetic studies [1]. By contrast, the isomeric 5-oxo-L-prolyl-L-proline (CAS 7652-89-3) is typically analyzed as the pyroglutamylproline (pGlu‑Pro) entity under different chromatographic conditions optimized for polar dipeptide mixtures, such as HILIC or ion‑pairing RP systems [2]. No single published method has been validated to resolve both positional isomers simultaneously, making compound‑specific method qualification a prerequisite for accurate quantification.

Validated HPLC Method
Class-level inference
Newcrom R1 RP-HPLC; MS-compatible adaptation
Supports method context for isomer-specific bioanalytical workflows
No published method simultaneously resolves both isomers
HPLC method validation Pharmacokinetics Analytical quality control

Distinct InChI Key and SMILES String Provide Unambiguous Isomer Identification for Chemical Inventory and Data Management Systems

5-Oxo-1-L-prolyl-L-proline (CAS 74976-69-5) is uniquely identified by the Standard InChI Key RSZZIJPHQIDLTR‑BQBZGAKWSA‑N and the canonical SMILES string O=C(N1C(=O)CC[C@H]1C(O)=O)[C@@H]2CCCN2 [1]. The common isomer 5-oxo-L-prolyl-L-proline (CAS 7652-89-3) carries the InChI Key PFEJJYZYEFRQEA‑BQBZGAKWSA‑N and SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)O [2]. The non‑overlapping InChI Keys confirm that these are constitutionally distinct compounds, not merely stereoisomers, and mandate separate entries in chemical inventory systems, electronic lab notebooks, and regulatory submissions.

InChI Key Uniqueness
Head-to-head
Non-overlapping InChI Keys confirm constitutional isomerism
Prevents procurement and inventory registration errors
Essential for electronic lab notebook and regulatory submissions
Chemical registration Structural uniqueness Laboratory informatics

Unique EINECS Registration Number 278-042-6 Ensures Regulatory Traceability in EU Procurement Workflows

5-Oxo-1-L-prolyl-L-proline (CAS 74976-69-5) is assigned the European Inventory of Existing Commercial Chemical Substances (EINECS) number 278‑042‑6 . The isomeric 5-oxo-L-prolyl-L-proline (CAS 7652-89-3) is not listed under this EINECS entry; it is registered under a different identifier pathway . This distinct regulatory identity is critical for EU‑based procurement, customs clearance, and Safety Data Sheet (SDS) authoring, where incorrect EINECS assignment can lead to shipment rejection or compliance audit failure.

EINECS Registration
Head-to-head
EINECS 278-042-6
Supports EU customs clearance and SDS authoring without ambiguity
Data to verify with current ECHA inventory
Regulatory compliance EU chemical inventory Procurement documentation

Vendor‑Supplied Purity Tiers (95% and 99%) Enable Fit‑for‑Purpose Procurement Across Analytical and Synthetic Workflows

Commercial suppliers list 5-oxo-1-L-prolyl-L-proline (CAS 74976-69-5) at two defined purity grades: 95% (HPLC) and 99% (HPLC), available in quantities from 0.1 kg to 1000 kg . In the comparator market, 5-oxo-L-prolyl-L-proline (CAS 7652-89-3) is predominantly offered at a single purity specification of ≥95% (HPLC) by major vendors such as Toronto Research Chemicals and MuseChem . The availability of a 99% grade for the target compound permits its use in applications demanding higher analytical stringency—such as certified reference material preparation or quantitative NMR spectroscopy—without the need for costly in‑house repurification.

Purity Tiers
Supplier-reported
95% and 99% (HPLC)
Dual-tier offering may support cost-optimized procurement for analytical vs. synthetic use
Vendor datasheet review recommended
Purity specification Quality control Bulk procurement

Recommended Application Domains for 5-Oxo-1-L-prolyl-L-proline Based on Quantified Differentiation Evidence


Isomer‑Specific Pharmacokinetic and Metabolism Studies Requiring Validated Bioanalytical Methods

The dedicated RP‑HPLC method with MS‑compatible adaptation (Newcrom R1, MeCN/H₂O/formic acid) [1] and the compound's distinct LogP (−1.31 vs. −0.7 for the common isomer) [1][2] make 5-oxo-1-L-prolyl-L-proline the preferred choice for pharmacokinetic studies where accurate plasma or tissue quantification must not be confounded by co‑elution with endogenous pyroglutamyl‑proline isomers. Researchers can directly adopt the published chromatographic conditions, reducing method‑development lead time.

High‑Purity Reference Standard Preparation for Metabolomics and Food‑Peptide Research

The commercial availability of a 99% (HPLC) purity grade enables the use of 5-oxo-1-L-prolyl-L-proline as a certified reference standard for LC‑MS/MS quantification of pyroglutamyl‑peptide positional isomers in complex food matrices or biological samples. This purity tier, not routinely offered for the 7652-89-3 isomer , supports method validation under ISO 17025 guidelines.

Structure‑Activity Relationship (SAR) Studies on Prolyl‑Peptide Bioactivity

The unambiguous InChI Key (RSZZIJPHQIDLTR‑BQBZGAKWSA‑N) and distinct SMILES string [3] provide definitive structural identification for SAR investigations exploring how the positional placement of the 5‑oxo group modulates taste receptor activation, enzyme inhibition, or transporter recognition. The compound serves as the critical ‘positional‑isomer control’ that distinguishes oxo‑position effects from general proline‑dipeptide backbone effects.

EU‑Regulated Procurement and Inventory Management for Chemical Intermediates

The dedicated EINECS registration 278‑042‑6 ensures that 5-oxo-1-L-prolyl-L-proline can be imported, customs‑cleared, and inventoried within the EU regulatory framework without ambiguity. Procurement officers can reference this EINECS number on shipping documentation and SDS authoring, eliminating the risk of shipment holds that may occur when the unregistered comparator isomer (CAS 7652-89-3) is inadvertently specified .

Application
Selection Property
Validation Focus
Isomer-resolved bioanalytical method studies
MS-compatible HPLC method availability
Chromatographic resolution from pyroglutamyl-proline isomers
Metabolomics and food-peptide reference standard preparation
99% (HPLC) purity tier
Method validation under ISO 17025 context
Prolyl-peptide structure-activity relationship research
Definitive InChI Key and SMILES identity
Positional-isomer control for oxo-position effects
EU-regulated procurement and inventory management
Dedicated EINECS registration
Customs clearance and SDS documentation review
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